molecular formula C12H22Cl2N4 B1402694 Dimethyl-(6-piperidin-4-ylmethyl-pyridazin-3-yl)-amine dihydrochloride CAS No. 1361115-16-3

Dimethyl-(6-piperidin-4-ylmethyl-pyridazin-3-yl)-amine dihydrochloride

Cat. No.: B1402694
CAS No.: 1361115-16-3
M. Wt: 293.23 g/mol
InChI Key: UOQUAAZIKLNXNK-UHFFFAOYSA-N
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Description

Dimethyl-(6-piperidin-4-ylmethyl-pyridazin-3-yl)-amine dihydrochloride (DMPPD) is a synthetic piperidine compound that has been studied for its potential therapeutic applications. It has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. DMPPD has also been found to have potential applications in the field of drug delivery, as it has been shown to increase the solubility of drugs and to reduce their toxicity.

Scientific Research Applications

Synthesis and Structural Analysis

  • Novel synthesis processes of various pyridazine derivatives, including thieno[2,3-c]pyridazines, phthalazines, and aminopyridazines, have been developed, highlighting the diverse chemical reactivity and potential applications of compounds similar to Dimethyl-(6-piperidin-4-ylmethyl-pyridazin-3-yl)-amine dihydrochloride in synthetic chemistry (Gaby et al., 2003).

Chemical Reactions and Derivatives

  • Research on the reactivity of pyrimido[4,5-c]pyridazine derivatives with various amines, including piperidine, revealed challenges in obtaining certain amino derivatives, indicating specific reactivity patterns that are important in synthetic chemistry (Gulevskaya et al., 1999).

Antioxidant Properties

  • Studies on compounds structurally related to this compound, like 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, show promising antioxidant efficacy, suggesting potential biomedical applications (Dineshkumar & Parthiban, 2022).

Optical Properties

  • Investigation into the optical properties of derivatives with electron-donating amino groups, such as piperidine, can provide insights into the impact of these groups on thermal, redox, and fluorescence properties, which is significant for materials science and photophysical studies (Palion-Gazda et al., 2019).

Molecular Structure Investigations

  • Research on s-triazine derivatives incorporating piperidine, a molecule structurally similar to this compound, has been conducted, revealing insights into their molecular structure through X-ray crystallography and DFT calculations, beneficial for understanding the structural aspects of such compounds (Shawish et al., 2021).

Surface Protection Activities

  • Some pyridazine derivatives have shown efficacy in protecting mild steel surfaces, indicating potential applications in corrosion inhibition and material sciences (Olasunkanmi et al., 2018).

Synthesis and Evaluation of Aminobenzoquinones

  • New methods for synthesizing cyclic aminobenzoquinones, including compounds with piperidine, suggest potential applications in various chemical synthesis processes (Tuyun & Yıldız, 2018).

Properties

IUPAC Name

N,N-dimethyl-6-(piperidin-4-ylmethyl)pyridazin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4.2ClH/c1-16(2)12-4-3-11(14-15-12)9-10-5-7-13-8-6-10;;/h3-4,10,13H,5-9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQUAAZIKLNXNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)CC2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl-(6-piperidin-4-ylmethyl-pyridazin-3-yl)-amine dihydrochloride
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Dimethyl-(6-piperidin-4-ylmethyl-pyridazin-3-yl)-amine dihydrochloride
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Dimethyl-(6-piperidin-4-ylmethyl-pyridazin-3-yl)-amine dihydrochloride
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Dimethyl-(6-piperidin-4-ylmethyl-pyridazin-3-yl)-amine dihydrochloride
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Dimethyl-(6-piperidin-4-ylmethyl-pyridazin-3-yl)-amine dihydrochloride
Reactant of Route 6
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Dimethyl-(6-piperidin-4-ylmethyl-pyridazin-3-yl)-amine dihydrochloride

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